![molecular formula C15H17ClN2O2 B2958166 Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate CAS No. 1990564-54-9](/img/structure/B2958166.png)

Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

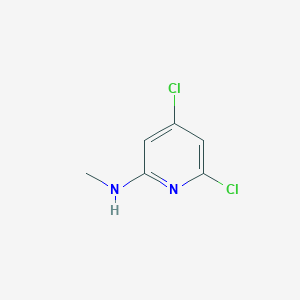

Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a chemical compound with the CAS Number: 742698-74-4 . It has a molecular weight of 278.74 . This compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis

The Inchi Code for Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis

Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a powder that is stored at room temperature . It has a molecular weight of 278.74 .科学的研究の応用

Chemical Synthesis and Material Science

Corrosion Inhibition

Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, which showed potential as corrosion inhibitors for carbon steel in hydrochloric acid solution. This study highlights the compound's relevance in enhancing material durability and performance in corrosive environments (Faydy et al., 2019).

Chemoselective Tert-butoxycarbonylation

The utility of tert-butoxycarbonylation reagents in the synthesis of organic molecules was explored by Saito et al. (2006) and Ouchi et al. (2002), where tert-butoxycarbonylation plays a critical role in the chemoselective modification of substrates, thereby contributing to the development of new synthetic methodologies (Saito et al., 2006); (Ouchi et al., 2002).

Medicinal Chemistry

Antimalarial Drug Development

The selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) as an affordable antimalarial drug demonstrates the compound's significance in addressing global health challenges. This molecule was rationally designed, underscoring its potential in creating effective treatments against Plasmodium falciparum (O’Neill et al., 2009).

Asymmetric Synthesis of Camptothecin

Liu et al. (2019) described an asymmetric total synthesis of (20S)-camptothecin starting from tert-butyl (2-chloroquinolin-3-yl)methylcarbamate. This process highlights the compound's role in synthesizing biologically active molecules that can contribute to cancer treatment (Liu et al., 2019).

Biased Agonism at Dopamine D2 Receptor

Shonberg et al. (2013) conducted a structure-activity analysis indicating that derivatives of tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate could exhibit biased agonism at the dopamine D2 receptor. This research provides insights into designing pathway-selective ligands for treating neuropsychiatric disorders (Shonberg et al., 2013).

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)20-14(19)17-9-11-8-10-6-4-5-7-12(10)18-13(11)16/h4-8H,9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQMCYXLDCTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)

![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)

![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)